Parasitenone is classified as a secondary metabolite and is primarily isolated from fungal species. Its chemical structure includes an epoxy group and a cyclohexenone moiety, which are significant for its biological activity. The compound has been identified in studies involving the synthesis of related compounds, highlighting its structural significance in medicinal chemistry .
The synthesis of parasitenone has been achieved through various methods, typically involving multi-step organic reactions. One notable approach includes the use of chiral building blocks to construct the epoxycyclohexenone framework.
For example, one efficient synthetic route reported involves the use of specific catalysts that enhance the yield of parasitenone while minimizing by-products .
Parasitenone's molecular formula is , with a molecular weight of approximately 178.19 g/mol. The structural representation reveals the presence of a cyclohexene ring with an epoxy group at one position, contributing to its reactivity.
Parasitenone participates in various chemical reactions due to its reactive epoxy group, making it a valuable intermediate in organic synthesis.
These reactions are crucial for developing derivatives with enhanced biological activities or altered properties for specific applications .
The mechanism of action of parasitenone primarily involves its interaction with cellular signaling pathways, particularly those mediated by NF-kappaB.
Research indicates that this mechanism may contribute to its potential therapeutic effects in inflammatory diseases .
Relevant data suggest that these properties are critical for its application in medicinal chemistry .
Parasitenone has several potential applications in scientific research:
The ongoing studies aim to better understand its biological effects and expand its applications in various fields .
Parasitenone (systematic name: 5-hydroxy-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hex-2-en-4-one) is a polyoxygenated cyclohexanoid natural product characterized by a highly functionalized bicyclic framework. Its core structure features a cyclohexenone ring fused to an epoxide moiety, with hydroxymethyl and hydroxyl substituents at key positions. X-ray crystallographic analysis confirmed that parasitenone is identical to the known compound (+)-epoxydon, resolving earlier ambiguities about its identity [1] [3]. The absolute configuration was established as (1S,5R,6S) based on anomalous dispersion effects in crystallography and synthetic correlation studies.
The compound exhibits axial chirality due to its rigid bicyclic system. While no geometric isomers exist due to ring constraints, enantiomeric purity is biologically significant. The (+)-enantiomer occurs naturally and displays bioactivity, whereas the synthetic (-)-enantiomer (ent-parasitenone) is biologically inert. The epoxide ring's stereochemistry dictates this chiral discrimination, with the 6S configuration essential for target binding [3].
Table 1: Key Structural Features of Parasitenone
Property | Description |
---|---|
Molecular Formula | C₇H₈O₄ |
Molecular Weight | 156.14 g/mol |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Absolute Configuration | (1S,5R,6S) |
Epoxide Geometry | Syn to hydroxymethyl group |
Hydrogen Bonding | Intramolecular O-H···O=C between C5-OH and C4 carbonyl |
The first racemic synthesis of parasitenone employed a biomimetic Diels-Alder strategy using oxygenated dienes and dienophiles. Key steps include [1] [3]:
This 7-step sequence achieved (±)-parasitenone in 11% overall yield. Critical to success was the in situ protection of the aldehyde as a dimethyl acetal during epoxidation to prevent side reactions. The final product co-eluted with natural parasitenone on reverse-phase HPLC (C18 column, 30% MeOH/H₂O), confirming structural identity [1].
Table 2: Key Synthetic Stages for (±)-Parasitenone
Step | Transformation | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Diels-Alder Cycloaddition | Anthracene-9,10-dione, methacrolein, AlCl₃, CH₂Cl₂, 0°C | 82 |
2 | Aldehyde Protection | Trimethyl orthoformate, p-TsOH, MeOH | 95 |
3 | Enone Epoxidation | DMDO, acetone, -20°C | 73 |
4 | Quinone Reduction | SmI₂, THF/HMPA, 0°C | 68 |
5 | Oxidative Enone Formation | Pb(OAc)₄, benzene, reflux | 51 |
Enantioselective synthesis of (+)-parasitenone was achieved via chiral pool starting materials and enzymatic resolution. The optimized route features [1] [3]:
The 12-step sequence delivered (+)-parasitenone in 8.2% overall yield and >98% ee. Key to stereochemical control was the use of a bulky TBDPS ether at C3 to direct reduction stereochemistry. The synthetic material matched natural parasitenone's specific rotation ([α]D²³ = +124° (c 0.1, MeOH)) and NMR profiles [1] [3].
Table 3: Stereoselectivity Optimization in Key Steps
Synthetic Stage | Method | Stereochemical Outcome | Improvement vs. Prior |
---|---|---|---|
Epoxyquinol Formation | L-Quinic acid derivation | >99% ee, 3 contiguous stereocenters | Avoided enzymatic resolution |
Allylic Alcohol Epoxidation | Ti(OiPr)₄/(+)-DET, TBHP | 94% ee, dr >20:1 | 30% ee increase |
β-Hydroxyketone Reduction | DIBAL-H, TBDPS protection | 1,5-anti selectivity dr 9:1 | 3-fold diastereoselectivity boost |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7